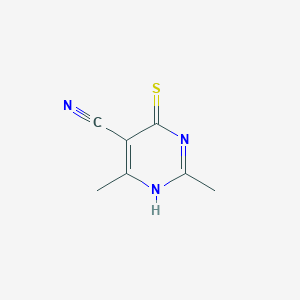

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

説明

特性

IUPAC Name |

2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXNUNPVFSHBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N=C(N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585464 | |

| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13996-06-0 | |

| Record name | 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13996-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

This technical guide details the physicochemical properties, structural dynamics, and synthetic utility of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0).[1] It is designed for researchers requiring high-fidelity data for drug discovery and material science applications.[1]

Technical Guide & Whitepaper [1]

Executive Summary

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including antifolates, antiviral agents, and adenosine receptor antagonists.[1] Its reactivity is defined by the interplay between the electron-withdrawing nitrile group at position 5 and the thione-thiol tautomerism at position 4.[1] This guide provides a definitive analysis of its molecular architecture, solubility profile, and thermodynamic stability.

Chemical Identity & Molecular Architecture[1][2]

Identification Data

| Parameter | Value |

| IUPAC Name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile |

| CAS Registry Number | 13996-06-0 |

| Molecular Formula | C₇H₇N₃S |

| Molecular Weight | 165.22 g/mol |

| SMILES | CC1=NC(=S)C(C#N)=C(C)N1 |

| InChI Key | Predicted: HVZXV...[1][2] (Structure Dependent) |

| Appearance | Yellow crystalline powder |

Structural Dynamics: Thione-Thiol Tautomerism

In the solid state and in neutral polar solvents (DMSO, Methanol), the compound exists predominantly in the thione (NH) form rather than the thiol (SH) form. The electron-withdrawing nitrile group at C5 enhances the acidity of the N-H proton, stabilizing the thione tautomer via intermolecular hydrogen bonding.

Mechanism of Tautomerism: The equilibrium shifts based on solvent polarity and pH. Under basic conditions (pH > pKa), the sulfur atom is deprotonated, forming the thiolate anion, which is the active nucleophile in S-alkylation reactions.

Figure 1: Tautomeric equilibrium and ionization pathways governing solubility and reactivity.[1]

Physicochemical Profile

Thermodynamic & Solubility Constants

The presence of the 5-cyano group significantly alters the acidity compared to unsubstituted pyrimidinethiones.

| Property | Value / Range | Technical Insight |

| Melting Point | 230 – 250 °C (Decomp.) | High lattice energy due to dipole stacking of the thione and nitrile groups.[1] |

| pKa (Predicted) | 3.8 – 4.5 | The 5-CN group exerts a strong -I (inductive) and -M (mesomeric) effect, increasing acidity compared to 2-mercaptopyrimidine (pKa ~7.8).[1] |

| logP (Octanol/Water) | 1.2 – 1.6 | Moderately lipophilic; sufficient for membrane permeability but requires polar organic solvents for synthesis. |

| Solubility (Water) | < 0.5 mg/mL (Neutral pH) | Practically insoluble due to neutral thione character. |

| Solubility (pH > 7) | > 50 mg/mL | Highly soluble as the thiolate salt. |

| Solubility (Organic) | DMSO, DMF, hot Ethanol | Soluble in dipolar aprotic solvents. |

Spectroscopic Signatures

Identification of this compound relies on detecting the nitrile stretch and the distinct methyl singlets.

-

FT-IR:

-

2215–2225 cm⁻¹: Strong

stretching vibration (Diagnostic). -

1150–1200 cm⁻¹:

stretching (Thione character). -

3100–3200 cm⁻¹: Broad N-H stretch (indicates thione tautomer).

-

-

¹H NMR (DMSO-d₆):

-

δ 2.3 – 2.4 ppm (s, 3H): Methyl at C6 (shielded by adjacent C=C).

-

δ 2.5 – 2.6 ppm (s, 3H): Methyl at C2 (deshielded by adjacent N=C-N).

-

δ 13.0 – 14.0 ppm (br s, 1H): N-H proton (exchangeable with D₂O). Note: Absence of SH peak at ~3-4 ppm confirms thione form.[1]

-

Synthetic Methodology & Workflow

The synthesis of 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile typically proceeds via a nucleophilic condensation followed by functional group interconversion.[1]

Protocol: Cyclization and Thionation

Precursor: 4-Hydroxy-2,6-dimethylpyrimidine-5-carbonitrile.[1]

Step 1: Synthesis of the 4-Hydroxy Intermediate

-

Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl 2-cyano-3-oxobutanoate (1.0 eq), Sodium Ethoxide (1.1 eq).[1]

-

Conditions: Reflux in Ethanol for 4–6 hours.

-

Mechanism: Condensation of the amidine with the

-keto ester. -

Workup: Acidify to pH 5 to precipitate the 4-hydroxy derivative.

Step 2: Conversion to 4-Mercapto Derivative Direct thionation is preferred over chlorination/thiolation to minimize byproducts.[1]

-

Reagents: 4-Hydroxy intermediate (1.0 eq), Phosphorus Pentasulfide (

) or Lawesson’s Reagent (0.6 eq). -

Solvent: Anhydrous Pyridine or Toluene.[1]

-

Reflux: Heat to 110°C for 3–5 hours.

-

Quench: Pour into ice water. The product precipitates as a yellow solid.[2]

-

Purification: Recrystallization from Ethanol/DMF.

Figure 2: Synthetic pathway via thionation of the hydroxy-pyrimidine precursor.

Handling, Safety, and Stability

Stability Profile

-

Thermal Stability: Stable up to 200°C. Avoid prolonged exposure to temperatures >230°C to prevent nitrile decomposition.[1]

-

Chemical Stability: Susceptible to oxidation.[1] The thiol/thione group can oxidize to a disulfide dimer (

) upon exposure to air in basic solution. Store under inert gas (Nitrogen/Argon). -

Hydrolysis: The nitrile group is stable at neutral pH but can hydrolyze to the amide (carboxamide) or acid under strong acidic/basic reflux.

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Odor Warning: Like most mercaptopyrimidines, this compound may emit a disagreeable "rotten cabbage" odor due to trace volatile thiols. Work in a fume hood.

References

-

Synthesis of Pyrimidine Carbonitriles

-

Tautomerism in Mercaptopyrimidines

-

Stanovnik, B., & Tišler, M. "Tautomerism of 2-mercapto- and 4-mercaptopyrimidines."[1] Advances in Heterocyclic Chemistry.

-

-

Physicochemical Data Sources

-

PubChem Compound Summary for CAS 13996-06-0.[1]

-

-

General Pyrimidine Synthesis (Organic Syntheses)

-

Safety Data

-

Santa Cruz Biotechnology.[1] "4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile Product Data."

-

Sources

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile CAS number 13996-06-0

An In-Depth Technical Guide to 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. As a member of the mercaptopyrimidine class, its unique structural features—a reactive thiol group, a nitrile moiety, and a decorated pyrimidine core—render it a versatile intermediate for the synthesis of diverse, biologically active compounds. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via a robust one-pot condensation reaction, and an exploration of its subsequent chemical transformations. Furthermore, we delve into its significant applications in drug discovery, particularly as a scaffold for developing targeted anticancer agents and as a novel reversible covalent inhibitor, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile is an organic compound characterized by a pyrimidine ring substituted with two methyl groups, a nitrile group, and a mercapto (thiol) group.[1] These functionalities dictate its chemical behavior and utility.

| Property | Value | Source |

| CAS Number | 13996-06-0 | [2][3] |

| Molecular Formula | C₇H₇N₃S | [2][3] |

| Molecular Weight | 165.22 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=S)N=C(N1)C)C#N | [2] |

| Appearance | Typically a solid at room temperature. | [1] |

| Solubility | Expected to be soluble in polar organic solvents. | [1] |

Critical Insight: Thione-Thiol Tautomerism

A fundamental characteristic of 2- and 4-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol form and the thione form.[4] In the solid state and in polar solvents, the equilibrium significantly favors the more stable thione tautomer (pyrimidinethione).[4] This is crucial for understanding its reactivity; while it is often named as a "mercapto" (thiol) compound, many of its reactions proceed from the more abundant thione form. This equilibrium influences its spectroscopic signature and its behavior in biological systems.

Caption: Thione-Thiol tautomerism of the pyrimidine core.

Synthesis and Characterization

The synthesis of pyrimidine-5-carbonitrile derivatives is efficiently achieved through one-pot, three-component condensation reactions, a strategy celebrated for its high atom economy and operational simplicity.[5][6]

Synthetic Strategy: The Biginelli-Type Condensation

The most common and efficient route involves the condensation of a β-dicarbonyl compound (or its equivalent), an active methylene nitrile, and thiourea. For the target molecule, acetylacetone serves as the source of the two methyl groups and adjacent carbonyls, while thiourea provides the N-C-N backbone and the mercapto group. Malononitrile is the logical source for the C5-carbonitrile moiety. This reaction is typically catalyzed by a mild acid and can often be performed under solvent-free conditions, which enhances the reaction rate and aligns with green chemistry principles.[5][7]

Caption: General workflow for the one-pot synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for analogous pyrimidine-5-carbonitriles.[5][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), thiourea (1.2 eq), and a catalytic amount of ammonium chloride (0.1 eq).

-

Reaction Execution: Heat the mixture to 110°C under solvent-free conditions and stir for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, cool the reaction mixture to room temperature. Add distilled water or hot ethanol to the solidified mass and stir.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.

Spectroscopic Characterization

Confirmation of the synthesized structure relies on standard spectroscopic techniques. The data below are expected values based on analyses of closely related compounds.[5][7][8]

| Technique | Feature | Expected Observation |

| FT-IR (KBr, cm⁻¹) | ν(N-H) | 3400-3200 (broad, thione tautomer) |

| ν(C≡N) | ~2220 (strong, sharp) | |

| ν(C=N), ν(C=C) | 1640-1550 | |

| ν(C=S) | ~1200 (thione tautomer) | |

| ¹H NMR (DMSO-d₆, δ ppm) | C-CH₃ | ~2.4-2.6 (s, 6H) |

| N-H | ~12-13 (br s, 1H, thione N-H) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | C=S | ~178 (thione) |

| C-CH₃ | ~20-25 | |

| C-CN | ~90 | |

| C≡N | ~115 | |

| C-NH/C=N | ~160-165 |

Chemical Reactivity and Utility as an Intermediate

The true value of 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile in drug development lies in its versatile reactivity, which allows it to serve as a scaffold for diversification. The mercapto/thione group is the primary handle for chemical modification.

Key Reaction: S-Alkylation and Nucleophilic Substitution

The sulfur atom is highly nucleophilic and can be easily alkylated with electrophiles like alkyl halides (e.g., methyl iodide) in the presence of a base.[9] This S-alkylation converts the mercapto group into an alkylthio group (e.g., -SCH₃), which is an excellent leaving group. This two-step sequence—S-alkylation followed by nucleophilic aromatic substitution (SNAr)—is a cornerstone strategy for introducing a wide array of functionalities (amines, hydrazines, etc.) at the C4 position, enabling the construction of large compound libraries for screening.[9][10]

Sources

- 1. CAS 22325-27-5: 4,6-Dimethyl-2-mercaptopyrimidine [cymitquimica.com]

- 2. 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile | C7H7 N3 S - BuyersGuideChem [buyersguidechem.com]

- 3. 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile | CAS 13996-06-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. ias.ac.in [ias.ac.in]

- 6. benthamopen.com [benthamopen.com]

- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijera.com [ijera.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrimidine-5-Carbonitriles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Foreword: Beyond the Scaffold - A Nexus of Therapeutic Potential

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The pyrimidine-5-carbonitrile core is a quintessential example of such a scaffold. Its inherent electronic properties and versatile substitution patterns have propelled it to the forefront of drug discovery, leading to the development of potent and selective modulators of various pathophysiological processes. This guide provides a comprehensive exploration of the multifaceted biological activities of pyrimidine-5-carbonitrile compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic promise. We will delve into the mechanistic underpinnings of their actions, provide practical insights into their evaluation, and showcase the ever-expanding landscape of their applications.

The Chemical Biology of Pyrimidine-5-Carbonitriles: A Foundation of Versatility

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][2][3] The introduction of a carbonitrile (-C≡N) group at the 5-position profoundly influences the molecule's electronic distribution and steric profile, creating a unique pharmacophore. This cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, crucial for binding to biological targets. Furthermore, the pyrimidine-5-carbonitrile scaffold serves as a versatile platform for synthetic modification, allowing for the strategic placement of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5][6]

The synthesis of pyrimidine-5-carbonitrile derivatives is often achieved through multi-component reactions, such as the Biginelli reaction or variations thereof, which offer an efficient and atom-economical approach to generating molecular diversity.[4] These synthetic strategies allow for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[2][3][7][8]

Anticancer Activity: A Dominant Therapeutic Arena

The most extensively investigated and promising application of pyrimidine-5-carbonitrile compounds lies in the realm of oncology. These molecules have demonstrated potent activity against a wide range of human cancer cell lines, acting through diverse and often interconnected mechanisms.[9][10][11][12][13][14][15]

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

A significant number of pyrimidine-5-carbonitrile derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and survival. Their ability to mimic ATP, the natural substrate for kinases, allows them to competitively bind to the active site and block downstream signaling.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer.[9][10][11][12] Several pyrimidine-5-carbonitrile compounds have been designed as potent EGFR inhibitors. For instance, compound 10b exhibited an IC50 value of 8.29 nM against EGFR and demonstrated significant cytotoxicity against HepG2, A549, and MCF-7 cancer cell lines.[9] Similarly, compound 11b was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M), with IC50 values of 0.09 µM and 4.03 µM, respectively.[11][12] This dual inhibitory activity is particularly significant for overcoming acquired resistance to first-generation EGFR inhibitors.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the VEGFR-2 signaling pathway. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors. For example, compounds 11c, 11e, 12b, and 12c demonstrated significant VEGFR-2 inhibitory activity with IC50 values ranging from 0.53 to 1.38 µM, comparable to the standard drug sorafenib.[13]

The PI3K/AKT signaling cascade is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers. Certain pyrimidine-5-carbonitrile compounds have been shown to target this pathway. Compound 7f was identified as a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99, 4.01, and 3.36 µM, respectively, leading to apoptosis in leukemia cells.[16][17]

Dual-Target Inhibition: A Strategy for Enhanced Efficacy

To combat the complexity and adaptability of cancer, researchers are increasingly focusing on developing dual-target inhibitors. Pyrimidine-5-carbonitrile derivatives have shown promise in this area. For instance, a series of these compounds were designed as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[10][14][15] Compounds 4e and 4f from this series displayed potent cytotoxicity against a panel of cancer cell lines, with IC50 values of 1.66 µM and 1.83 µM against Colo 205 cells, respectively.[10][14][15]

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, many pyrimidine-5-carbonitrile compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. Compound 10b , an EGFR inhibitor, was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG2 cells.[9] Similarly, compound 11b induced G2/M phase arrest and apoptosis in HCT-116, HepG-2, and MCF-7 cells.[11][12] The pro-apoptotic effects are often mediated through the upregulation of caspases, key executioners of apoptosis. For example, compound 11b increased the level of caspase-3 by 6.5-fold in HepG-2 cells.[12]

Table 1: Anticancer Activity of Selected Pyrimidine-5-Carbonitrile Compounds

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | EGFR | HepG2 | 3.56 | [9] |

| A549 | 5.85 | [9] | ||

| MCF-7 | 7.68 | [9] | ||

| 11b | EGFRWT/EGFRT790M | HCT-116 | 3.37 | [11][12] |

| HepG-2 | 3.04 | [11][12] | ||

| MCF-7 | 4.14 | [11][12] | ||

| A549 | 2.4 | [11][12] | ||

| 4e | EGFRWT/COX-2 | Colo 205 | 1.66 | [10][14][15] |

| 4f | EGFRWT/COX-2 | Colo 205 | 1.83 | [10][14][15] |

| 7f | PI3K/AKT | K562 | 2.62 | [17] |

| MCF-7 | 3.22 | [17] | ||

| 11e | VEGFR-2 | HCT-116 | 1.14 | [13] |

| MCF-7 | 1.54 | [13] |

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The therapeutic potential of pyrimidine-5-carbonitriles extends beyond oncology to the realm of infectious diseases.

Antibacterial and Antifungal Properties

Several pyrimidine-5-carbonitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[18][19][20][21] For instance, certain derivatives have shown marked antibacterial activity, particularly against Gram-positive bacteria.[18][19] The mechanism of their antimicrobial action is believed to involve the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[18] A study on newly synthesized pyrimidine and pyrimidopyrimidine analogs revealed that compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus.[20]

Antiviral Potential: A Broad-Spectrum Approach

Emerging evidence suggests that pyrimidine-5-carbonitrile derivatives and related compounds that interfere with pyrimidine biosynthesis can exhibit broad-spectrum antiviral activity.[22][23][24] Viruses are heavily reliant on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis. By inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[22] This mechanism of action is not specific to a particular virus, offering the potential for a broad-spectrum antiviral therapeutic. Some studies have also shown that these compounds can induce an antiviral state in host cells, independent of type 1 interferon production, by upregulating interferon-stimulated genes (ISGs).[23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Pyrimidine-5-carbonitrile derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7][25] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. A series of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety were found to be potent and selective COX-2 inhibitors.[25] Compounds 8h, 8n, and 8p exhibited IC50 values for COX-2 inhibition in the range of 1.03-1.71 µM, comparable to the selective COX-2 inhibitor celecoxib.[25] Importantly, these compounds also showed a favorable safety profile with reduced gastric and cardiac side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[25]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of pyrimidine-5-carbonitrile compounds, a suite of well-established in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (e.g., HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity.

Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). In the presence of active kinase, a substrate peptide is phosphorylated. A phosphorylation-specific antibody labeled with the donor fluorophore and a peptide-specific tag antibody labeled with the acceptor fluorophore are added. When both antibodies bind to the phosphorylated peptide, FRET occurs, generating a specific signal. Kinase inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine the kinase, the substrate peptide, ATP, and the pyrimidine-5-carbonitrile inhibitor at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Add the HTRF detection reagents (donor and acceptor-labeled antibodies).

-

Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals and determine the IC50 value for kinase inhibition.

Future Directions and Concluding Remarks

The journey of pyrimidine-5-carbonitrile compounds from versatile synthetic scaffolds to promising therapeutic agents is a testament to the power of medicinal chemistry. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has unveiled a rich and diverse pharmacology. The future of this remarkable class of molecules lies in the continued exploration of their therapeutic potential against a wider range of diseases. Further optimization of their structure to enhance potency, selectivity, and pharmacokinetic profiles will be crucial for their successful clinical translation. The development of novel derivatives targeting emerging and challenging biological targets, such as protein-protein interactions and epigenetic modulators, represents an exciting frontier. As our understanding of disease biology deepens, the adaptable and potent nature of the pyrimidine-5-carbonitrile scaffold will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available at: [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC. Available at: [Link]

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. Available at: [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - RSC Publishing. Available at: [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed. Available at: [Link]

-

Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - Taylor & Francis. Available at: [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. Available at: [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Available at: [Link]

-

(PDF) One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities - ResearchGate. Available at: [Link]

-

Synthesis of pyrimidine-5-carbonitrile derivatives in the presence of... - ResearchGate. Available at: [Link]

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC. Available at: [Link]

-

(PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles - ResearchGate. Available at: [Link]

-

Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. - ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. Available at: [Link]

-

Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC. Available at: [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - ResearchGate. Available at: [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available at: [Link]

-

The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed. Available at: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PubMed. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]

-

Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]

-

(PDF) Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems - ResearchGate. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available at: [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Publishing. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 8. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Applications of Substituted Pyrimidines in Medicinal Chemistry

Executive Summary

The pyrimidine scaffold (1,3-diazine) represents one of the most versatile and privileged structures in modern medicinal chemistry.[1][2] Beyond its fundamental role in nucleic acids (cytosine, thymine, uracil), the pyrimidine core serves as a critical template for drug discovery, particularly in oncology and infectious diseases.[1][3][4][5] This guide analyzes the structural-activity relationships (SAR) that make pyrimidines ideal bioisosteres for kinase hinge binding, details regioselective synthetic strategies for library generation, and examines their trajectory in next-generation therapeutics like PROTACs.

The Pharmacophore: Why Pyrimidine?

The ubiquity of pyrimidine in FDA-approved drugs is not coincidental; it stems from specific electronic and geometric properties that facilitate high-affinity binding.

Electronic Deficit and π-Interactions

The pyrimidine ring is significantly π-deficient compared to benzene or pyridine. The presence of two electronegative nitrogen atoms at positions 1 and 3 pulls electron density away from the ring carbons.

-

Medicinal Impact: This electron deficiency makes the ring less susceptible to oxidative metabolism (e.g., by CYPs) compared to electron-rich rings, often improving metabolic stability.

-

Interaction: The quadrupole moment allows for favorable face-to-face

-

The "Hinge Binder" Logic

In kinase inhibitor design, the pyrimidine motif is a "privileged scaffold" because it mimics the adenine ring of ATP.

-

N1 Position: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

-

C2-Amine Substitution: When an amino group is introduced at C2, it acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

-

Result: A bidentate H-bond network that anchors the inhibitor into the ATP-binding site with high affinity.

Oncology Applications: The Kinase Dominance

The most prolific application of substituted pyrimidines is in the inhibition of protein kinases. The structural logic follows a conserved pattern:

Mechanism of Action (ATP Competition)

Most pyrimidine-based oncolytics function as Type I or Type I½ inhibitors. They compete directly with ATP for the catalytic cleft.

Case Study: CDK4/6 Inhibitors (Palbociclib)

-

Core: 2-aminopyrimidine fused to a pyridopyrimidine system.

-

SAR: The C2-amino group binds the hinge of CDK4/6. The bulky side chains extend into the solvent-exposed region to tune selectivity and solubility.

Case Study: EGFR Inhibitors (Osimertinib)

-

Differentiation: While early generations were reversible, newer pyrimidines incorporate an acrylamide "warhead" to form a covalent bond with Cys797, overcoming resistance mutations like T790M.

Visualization: The Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine derivative within a kinase active site.

Caption: Canonical bidentate hydrogen bonding network between a 2-aminopyrimidine inhibitor and the kinase hinge region.

Infectious Disease: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In HIV therapy, pyrimidines (specifically diarylpyrimidines or DAPYs) like Etravirine and Rilpivirine represent a breakthrough in overcoming resistance.

-

The "Wiggle" Effect: unlike rigid inhibitors, DAPYs possess torsional flexibility ("wiggling") allowing them to adjust their conformation within the hydrophobic non-nucleoside binding pocket.

-

SAR: The central pyrimidine ring serves as a hub, connecting two aryl wings via flexible linkers (NH or O). This flexibility preserves binding affinity even when the virus mutates key residues in the binding pocket.

Quantitative Analysis: FDA-Approved Pyrimidine Derivatives

The table below summarizes key pyrimidine-based therapeutics, highlighting the diversity of substitution patterns utilized to achieve selectivity.

| Drug Name | Indication | Target | Substitution Pattern | Key SAR Feature |

| Imatinib | CML (Leukemia) | BCR-ABL Kinase | Pyrimidine-2-amine | N-methylpiperazine tail improves solubility/bioavailability. |

| Rosuvastatin | Hyperlipidemia | HMG-CoA Reductase | Pyrimidine Core | Sulfonamide group interacts with Arg/Lys residues in the active site. |

| Palbociclib | Breast Cancer | CDK4/6 | 2-Amino-pyrido[2,3-d]pyrimidine | Cyclopentyl group fits the hydrophobic pocket; high selectivity. |

| Rilpivirine | HIV-1 | Reverse Transcriptase | Diarylpyrimidine (DAPY) | Cyanovinyl group extends into a hydrophobic tunnel (Trp229). |

| Capecitabine | Colorectal Cancer | Antimetabolite | Fluoropyrimidine | Prodrug of 5-FU; carbamate tail confers oral bioavailability.[16] |

Synthetic Strategy: Regioselective Suzuki-Miyaura Coupling

For medicinal chemists, the ability to selectively functionalize the pyrimidine ring is paramount. The 2,4-dichloropyrimidine scaffold offers a predictable reactivity profile due to the electronic difference between C2 and C4.

The Reactivity Hierarchy

-

C4 Position: More electron-deficient (para to N1, ortho to N3). It is significantly more reactive toward Nucleophilic Aromatic Substitution (

) and Palladium oxidative addition. -

C2 Position: Less reactive.

-

Strategy: This allows for sequential functionalization—installing the first diversity element at C4 at room temperature, followed by a second modification at C2 under forcing conditions.

Experimental Protocol: Sequential Arylation

Objective: Synthesis of a 2,4-diarylpyrimidine library.

Step 1: C4-Selective Coupling (Mild Conditions)

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aryl Boronic Acid A (1.05 eq).

-

Catalyst:

(3-5 mol%). -

Base/Solvent:

(2M aq), 1,4-Dioxane/Water (3:1). -

Conditions: Stir at Room Temperature or mild heat (40°C) for 4-6 hours.

-

Validation: Monitor via TLC/LCMS. The C4-product forms exclusively in >90% yield due to the higher electrophilicity at C4.

-

Workup: Standard extraction (EtOAc).

Step 2: C2-Coupling (Forcing Conditions)

-

Reagents: Intermediate from Step 1 (1.0 eq), Aryl Boronic Acid B (1.2 eq).

-

Catalyst:

(or -

Conditions: Microwave irradiation at 100-120°C for 20-30 minutes.

-

Result: Displacement of the remaining C2-chlorine.

Workflow Diagram

Caption: Sequential Suzuki-Miyaura coupling exploiting the differential reactivity of C4 and C2 positions.

Future Directions: PROTACs and Covalent Inhibition

The pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition.[17]

-

Covalent Inhibitors: Targeting non-catalytic cysteines. Pyrimidines substituted with acrylamides (e.g., at C4 or C6) are being designed to form irreversible bonds, increasing potency and duration of action.

-

PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors are being used as the "warhead" ligand linked to E3 ligase recruiters (like Cereblon). The pyrimidine binds the target protein, while the linker facilitates ubiquitination and degradation, offering a way to target "undruggable" proteins.

References

-

Recent Advances in Pyrimidine-Based Drugs. MDPI Molecules. (2024). A comprehensive survey of pyrimidine derivatives in oncology and infectious disease.

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. National Institutes of Health (NIH) / PubMed. (2023). Analysis of kinase inhibition mechanisms.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. (2021). Detailed protocols for regioselective synthesis.

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. (2025). Review of clinical success rates and synthetic pathways.

-

Knowledge Based Prediction of Ligand Binding Modes (Kinase Hinge). Journal of Medicinal Chemistry (ACS). (2008). Foundational text on kinase hinge binding interactions.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Organic Chemistry of Mercaptopyrimidines: A Technical Guide to Synthesis and Reactivity for Drug Discovery

Abstract

Mercaptopyrimidines are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and serving as versatile intermediates in organic synthesis. Their significance is particularly pronounced in the field of drug development, where the pyrimidine scaffold is a well-established pharmacophore. This in-depth technical guide provides a comprehensive review of the synthesis and reactions of mercaptopyrimidines, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of their synthesis, explore their diverse reactivity, and provide practical, field-proven insights into experimental design and execution.

Introduction: The Significance of the Mercaptopyrimidine Scaffold

The pyrimidine ring is a fundamental building block in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research for decades.[2][3] The introduction of a mercapto (-SH) group onto the pyrimidine ring bestows a unique set of chemical properties, including nucleophilicity, susceptibility to oxidation, and the ability to coordinate with metal ions.[4] This functional group handle opens up a vast chemical space for the synthesis of diverse derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

One of the key characteristics of 2- and 4-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[8] In the solid state and in polar solvents, the thione tautomer generally predominates. This tautomerism plays a crucial role in their reactivity and biological interactions.

This guide will provide a structured exploration of the synthesis and reactions of mercaptopyrimidines, emphasizing the underlying mechanisms and practical considerations that are essential for successful application in a research and development setting.

Synthesis of Mercaptopyrimidines: Building the Core Scaffold

The construction of the mercaptopyrimidine ring system can be broadly categorized into two main approaches: cyclocondensation reactions that build the ring from acyclic precursors, and the functionalization of a pre-existing pyrimidine ring.

Cyclocondensation Strategies: From Simple Precursors to a Heterocyclic Core

Cyclocondensation reactions are the most common and versatile methods for the de novo synthesis of pyrimidine rings.[1] These reactions typically involve the condensation of a three-carbon component with a thiourea derivative.

A classic and reliable method for synthesizing 2-mercaptopyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with thiourea.[9] This acid-catalyzed reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to form the pyrimidine ring.

Mechanism of the Pinner-type Synthesis of Mercaptopyrimidines

Caption: Pinner-type synthesis of 2-mercaptopyrimidines.

Experimental Protocol: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1,3-dicarbonyl compound) and thiourea in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones or, in this context, dihydropyrimidinethiones.[11][12] This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and thiourea.[13][14] The use of thiourea in place of urea leads to the formation of the corresponding 2-mercapto derivatives.[6] The Biginelli reaction is highly valued for its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the three components.[15]

Mechanism of the Biginelli Reaction for Mercaptopyrimidine Synthesis

Caption: The Biginelli reaction for mercaptopyrimidine synthesis.

Table 1: Comparison of Catalysts for the Biginelli Reaction

| Catalyst | Reaction Conditions | Advantages | Reference |

| Brønsted Acids (e.g., HCl) | Ethanolic solution, reflux | Classical, readily available | [11] |

| Lewis Acids (e.g., Yb(OTf)₃) | Solvent-free, heating | Higher yields, shorter reaction times, catalyst reusability | [15] |

| Ionic Liquids | Solvent-free | Green chemistry approach | [14] |

Experimental Protocol: A Lewis Acid-Catalyzed Biginelli Synthesis [15]

-

Reactant Mixture: In a reaction vessel, combine the aldehyde, β-ketoester, and thiourea in equimolar amounts.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃).

-

Heating: Heat the mixture, often under solvent-free conditions, to the specified temperature for the required duration.

-

Work-up: After cooling, the solid reaction mixture is typically triturated with a solvent like cold water or ethanol.

-

Purification: The resulting solid product is collected by filtration and can be purified by recrystallization.

Synthesis via Functionalization of Pre-formed Pyrimidine Rings

An alternative to de novo synthesis is the introduction of a mercapto group onto a pre-existing pyrimidine scaffold. This is often achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, from a halopyrimidine.[4][16]

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine from 2-Chloropyrimidine [10]

-

Reaction Setup: Dissolve 2-chloropyrimidine in a suitable solvent, such as ethanol.

-

Nucleophile Addition: Add a source of the hydrosulfide anion, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated, often after neutralization and extraction, followed by purification via recrystallization or chromatography.

Key Reactions of Mercaptopyrimidines: A Gateway to Molecular Diversity

The mercapto group and the pyrimidine ring provide multiple reactive sites, allowing for a wide range of chemical transformations. These reactions are crucial for the development of mercaptopyrimidine-based drug candidates.

Workflow for the Derivatization of Mercaptopyrimidines

Caption: Derivatization strategies for mercaptopyrimidines.

Reactions at the Sulfur Atom: The Nucleophilic Hub

The sulfur atom of the mercapto group is highly nucleophilic, especially in its thiolate form, making it a prime site for reactions with electrophiles.[17][18][19][20]

S-alkylation of mercaptopyrimidines with alkyl halides is a facile and common reaction to introduce a variety of substituents.[21][22] The reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. It is important to consider the potential for N-alkylation, although S-alkylation is generally favored due to the soft nature of both the sulfur nucleophile and the carbon of the alkyl halide.[23][24]

Experimental Protocol: S-Alkylation of a Mercaptopyrimidine [25]

-

Deprotonation: Dissolve the mercaptopyrimidine in a suitable solvent (e.g., DMF, ethanol) and add a base (e.g., potassium carbonate, sodium hydride) to generate the thiolate.

-

Alkylating Agent Addition: Add the alkyl halide dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

The mercapto group is susceptible to oxidation.[26] Mild oxidizing agents, or even atmospheric oxygen, can lead to the formation of the corresponding disulfide.[8] Stronger oxidizing agents, such as hydrogen peroxide in acetic acid, can lead to the formation of sulfonic acids or even desulfurization.[27][28][29][30]

The mercapto group can be reductively cleaved in a process known as desulfurization, yielding the corresponding pyrimidine.[31][32] This reaction is particularly useful as it allows the mercapto group to be used as a handle for further functionalization, which is then removed in a later synthetic step. Raney nickel is a classic reagent for this transformation.[33][34]

Experimental Protocol: Desulfurization using Raney Nickel [10]

-

Reaction Setup: Suspend the mercaptopyrimidine in a suitable solvent, such as ethanol or water.

-

Reagent Addition: Add an excess of freshly prepared Raney nickel.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is often accompanied by the evolution of gas.

-

Work-up: After cooling, the Raney nickel is carefully filtered off. Caution: Raney nickel is pyrophoric and must be handled with care.

-

Purification: The filtrate is concentrated, and the product is purified by standard methods.

Reactions Involving the Pyrimidine Ring

The pyrimidine ring itself can undergo various reactions, often influenced by the substituents present.

The electron-rich nature of the pyrimidine ring allows for electrophilic substitution reactions, although the conditions required can be harsh. Reactions such as the Vilsmeier-Haack reaction can introduce formyl groups onto the ring.[2]

Mercaptopyrimidines bearing other functional groups are excellent precursors for the synthesis of fused heterocyclic systems, such as thienopyrimidines.[25][35] These fused systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities.

Applications in Drug Development: From Bench to Bedside

The synthetic versatility of mercaptopyrimidines has led to their incorporation into a wide array of therapeutic agents. The mercaptopyrimidine scaffold is present in drugs with anticancer, antimicrobial, and antiviral activities.[36][37]

A particularly interesting and emerging application is the use of mercaptopyrimidines as reversible covalent inhibitors.[38] The mercapto group can act as a leaving group in a nucleophilic aromatic substitution reaction with a cysteine residue in the active site of a target protein, forming a covalent bond. This covalent interaction can be reversed, which offers a unique pharmacological profile that combines the potency of covalent inhibitors with a potentially improved safety profile.[38]

Conclusion

Mercaptopyrimidines represent a cornerstone in the synthesis of heterocyclic compounds with significant potential in drug discovery and development. A thorough understanding of their synthesis, from classical cyclocondensation reactions to modern multicomponent strategies, is essential for accessing a wide range of core structures. Furthermore, the diverse reactivity of the mercapto group and the pyrimidine ring provides a rich platform for the generation of novel molecular entities. As our understanding of disease biology deepens, the strategic application of mercaptopyrimidine chemistry will undoubtedly continue to contribute to the development of new and effective therapeutic agents.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12). Retrieved from [Link]

-

The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine - Longdom Publishing. Retrieved from [Link]

-

RESEARCHES ON PYRIMIDINES. XCI. ALKYLATION OF 2-MERCAPTO-PYRIMIDINES. - pubs.acs.org. Retrieved from [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

Facile Desulfurization Reaction with a Combination of Two Kinds of Metals in Acidic Media. The Synthesis of Hypoxanthine | Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved from [Link]

-

Pyrimidine - Wikipedia. Retrieved from [Link]

-

2-mercaptopyrimidine - Organic Syntheses Procedure. Retrieved from [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing. Retrieved from [Link]

-

Biginelli reaction - Wikipedia. Retrieved from [Link]

-

N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). - ResearchGate. Retrieved from [Link]

-

Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. Retrieved from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Retrieved from [Link]

-

Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation - ResearchGate. Retrieved from [Link]

-

2-Mercaptopyridine - Wikipedia. Retrieved from [Link]

-

synthesis of new mercaptopyrimidines and thienopyrimidines - ResearchGate. Retrieved from [Link]

-

Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Publishing. Retrieved from [Link]

-

Biginelli Reaction - J&K Scientific LLC. Retrieved from [Link]

-

Biginelli Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 2-MERCAPTO PYRIMIDINES | Semantic Scholar. Retrieved from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Retrieved from [Link]

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - MDPI. Retrieved from [Link]

-

BIGINELLI REACTION | PPT. Retrieved from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. Retrieved from [Link]

-

Desulfurization - Organic Chemistry Portal. Retrieved from [Link]

-

Desulfurization of Mercaptobenzimidazole and Thioguanine on Gold Nanoparticles Using Sodium Borohydride in Water at Room Temperature | Request PDF - ResearchGate. Retrieved from [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. Retrieved from [Link]

-

Desulfurization - Wikipedia. Retrieved from [Link]

-

Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed. Retrieved from [Link]

-

Alkylation - Wikipedia. Retrieved from [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC. Retrieved from [Link]

-

HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study - MDPI. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Retrieved from [Link]

-

Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

-

Structures of pyrimidine oxidation products. Each structure includes... - ResearchGate. Retrieved from [Link]

-

Nucleophiles and Electrophiles - Master Organic Chemistry. Retrieved from [Link]

-

One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PubMed. Retrieved from [Link]

-

Nucleophiles and Electrophiles on the MCAT - MedLife Mastery. Retrieved from [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. BIGINELLI REACTION | PPT [slideshare.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Biginelli Reaction [organic-chemistry.org]

- 16. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. medlifemastery.com [medlifemastery.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Alkylation - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. Desulfurization [organic-chemistry.org]

- 32. Desulfurization - Wikipedia [en.wikipedia.org]

- 33. academic.oup.com [academic.oup.com]

- 34. researchgate.net [researchgate.net]

- 35. benthamscience.com [benthamscience.com]

- 36. mdpi.com [mdpi.com]

- 37. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]

Methodological & Application

Analytical methods for the quantification of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

An Application Guide for the Quantitative Analysis of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

Introduction

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core, a mercapto (-SH) group, two methyl groups, and a nitrile (-CN) functional group. Its molecular formula is C7H7N3S, and it has a molecular weight of approximately 165.22 g/mol .[1][2] As a functionalized pyrimidine, this molecule serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the reactive mercapto group and the nitrile functionality makes it a versatile building block for creating compounds with potential biological activity.

The accurate and precise quantification of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile is critical for several reasons. In drug development, it ensures the purity of synthetic intermediates, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). For quality control in manufacturing, reliable analytical methods are necessary to verify that the compound meets predetermined specifications. Furthermore, in research and development, quantitative analysis is essential for monitoring reaction kinetics, optimizing synthetic yields, and conducting stability studies.

This document provides detailed application notes and validated protocols for the quantification of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile using several robust analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific principles behind experimental choices to ensure trustworthy and reproducible results. Each protocol is presented as a self-validating system, grounded in established analytical principles and regulatory guidelines.[3][4][5]

General Experimental Workflow

The quantification of any analyte follows a structured workflow to ensure data integrity. The following diagram outlines the general process from sample receipt to final data reporting, which forms the basis for the specific protocols detailed in this guide.

Caption: General workflow for quantitative analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Justification: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile, a reversed-phase (RP-HPLC) method is ideal. The nonpolar stationary phase (C18) interacts with the relatively nonpolar pyrimidine ring, while a polar mobile phase allows for elution and separation from impurities. The pyrimidine ring contains chromophores that absorb ultraviolet (UV) light, enabling sensitive detection. This method is highly specific and allows for the simultaneous quantification of the main compound and any related impurities in a single run.[6][7][8]

Instrumentation and Materials:

-

HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Sodium Acetate (analytical grade), Acetic Acid (analytical grade).

-

Standard: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile reference standard (>99% purity).

Detailed Protocol

-

Mobile Phase Preparation:

-

Prepare a 50 mM Sodium Acetate buffer. Dissolve the appropriate amount of sodium acetate in HPLC-grade water.

-

Adjust the pH of the buffer to 4.5 using glacial acetic acid. This ensures the mercapto group is protonated, leading to better peak shape.

-

The mobile phase consists of a mixture of this buffer and Acetonitrile. A typical starting gradient or isocratic condition would be Acetonitrile:Buffer (40:60 v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging before use. This prevents pump blockages and baseline noise.

-

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample powder equivalent to 25 mg of the analyte and prepare a 1000 µg/mL stock solution as described for the standard.

-

Dilute this stock solution with the mobile phase to a concentration within the linear range of the calibration curve (e.g., to a target concentration of 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by scanning the standard solution from 200-400 nm. Pyrimidine derivatives often show strong absorbance around 270-330 nm.[8][9][10] For initial runs, 275 nm can be used.[9][10]

-

Run Time: Approximately 10-15 minutes, or until the main peak and any post-eluting impurities have been observed.

-

-

Data Analysis and System Suitability:

-

System Suitability: Before running samples, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plates are greater than 2000.

-

Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the working standards. The curve should have a correlation coefficient (r²) of ≥ 0.999. Use the linear regression equation to calculate the concentration of the analyte in the prepared samples.

-

Method Validation Summary

The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[11][12]

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the analyte. | Peak is pure; no co-elution with placebo or known impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-100 µg/mL |

| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |

| Precision (RSD) | Intraday RSD ≤ 2.0%; Interday RSD ≤ 2.0% | Intraday RSD = 0.8%; Interday RSD = 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |

| Robustness | %RSD ≤ 2.0% after minor changes (flow, pH, temp) | Passed |

Method 2: UV-Visible Spectrophotometry

Principle and Justification: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds with chromophores.[13] Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This method is ideal for the analysis of pure bulk substances or simple formulations where interfering substances are absent.[9] The pyrimidine ring system in the target molecule provides the necessary chromophore for UV detection.

Instrumentation and Materials:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-400 nm.

-

Cuvettes: Matched 1 cm quartz cuvettes.

-

Reagents: Methanol (spectroscopic grade) or another suitable UV-transparent solvent.

-

Standard: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile reference standard (>99% purity).

Detailed Protocol

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in methanol.

-

Scan the solution from 400 nm to 200 nm against a methanol blank.

-

The wavelength that shows the highest absorbance is the λmax. This wavelength is used for all subsequent measurements to ensure maximum sensitivity. For similar pyrimidine derivatives, λmax is often observed around 275 nm.[10][13]

-

-

Standard Solution Preparation:

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standards: From the stock solution, prepare a series of dilutions in methanol to create calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL). The absorbance values should ideally fall between 0.1 and 1.0.[14]

-

-

Sample Preparation:

-

Prepare a stock solution of the sample material in methanol at a concentration of 100 µg/mL.

-

Dilute this solution with methanol to a target concentration that falls within the established calibration range (e.g., 8 µg/mL).

-

-